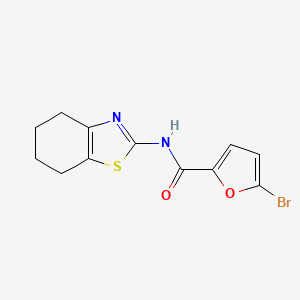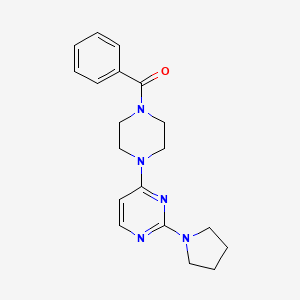![molecular formula C22H33N3O2 B5611011 2-methyl-9-(4-morpholinylacetyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5611011.png)
2-methyl-9-(4-morpholinylacetyl)-4-phenyl-2,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazaspiro[5.5]undecane derivatives, including 2-methyl-9-(4-morpholinylacetyl)-4-phenyl-2,9-diazaspiro[5.5]undecane, are a class of compounds that have attracted interest due to their potential pharmacological properties and applications in medicinal chemistry. These compounds are part of a broader category of spiro compounds characterized by a spirocyclic structure, where two cyclic compounds are joined at a single atom (García et al., 2019).
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives is versatile, allowing for the introduction of various functional groups to fine-tune the compounds' chemical and pharmacological properties. Methods include starting from dianhydrides or N-methyl-4-piperidone, enabling the preparation of symmetrical or unsymmetrical derivatives, as well as intramolecular spirocyclization techniques (Rice et al., 1964).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is crucial for their biological activity. Studies have explored the structural determinants for binding to biological targets, such as the importance of the spirocyclic benzamide for ligand efficiency and the impact of various substituents on the compound's pharmacological profile (Bavo et al., 2021).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a range of chemical reactions, including Michael addition and spirocyclization, to introduce different substituents and modify their chemical properties. These reactions are fundamental for the development of compounds with desired pharmacological activities (Yang et al., 2008).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies have provided insights into the conformational preferences of these compounds, revealing that the cyclohexanone unit often prefers a chair conformation, which can impact their biological activity (Islam et al., 2017).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives are closely related to their reactivity and interactions with biological targets. The presence of nitrogen atoms within the spirocyclic framework enables these compounds to act as ligands for various receptors, influencing their potential as therapeutic agents (Cordes et al., 2013).
Propiedades
IUPAC Name |
1-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-23-16-20(19-5-3-2-4-6-19)15-22(18-23)7-9-25(10-8-22)21(26)17-24-11-13-27-14-12-24/h2-6,20H,7-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPKLJWDTDOKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1)CCN(CC2)C(=O)CN3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5610934.png)
![3-(benzyloxy)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperidine](/img/structure/B5610949.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5610950.png)

![methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5610958.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5610966.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610977.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5610985.png)
![4-[(6-methyl-3-pyridazinyl)oxy]-N-(1-phenylethyl)benzamide](/img/structure/B5610989.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5610998.png)

![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5611016.png)
![7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611026.png)